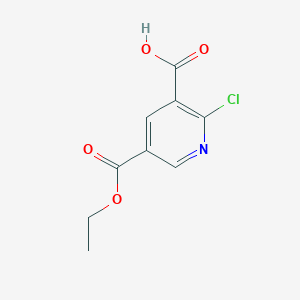![molecular formula C11H14N4S B15201063 4-Isobutyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B15201063.png)
4-Isobutyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isobutyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that features a triazole ring fused with a pyridine ring and an isobutyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol typically involves the condensation of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with isobutyl bromide under basic conditions . The reaction is carried out in a solvent such as methanol or ethanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
4-Isobutyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The isobutyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Various alkyl or aryl derivatives.
科学的研究の応用
4-Isobutyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol has several applications in scientific research:
作用機序
The mechanism of action of 4-Isobutyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound binds to the active site of enzymes such as alpha-amylase and alpha-glucosidase, inhibiting their activity and thereby reducing the breakdown of carbohydrates.
Metal Complex Formation: Acts as a ligand to form stable metal complexes, which can exhibit unique catalytic properties.
類似化合物との比較
Similar Compounds
4-Amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the isobutyl group.
5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol: Similar triazole and pyridine rings but different substituents.
Uniqueness
4-Isobutyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific enzymes and its ability to form stable metal complexes .
特性
分子式 |
C11H14N4S |
|---|---|
分子量 |
234.32 g/mol |
IUPAC名 |
4-(2-methylpropyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H14N4S/c1-8(2)7-15-10(13-14-11(15)16)9-4-3-5-12-6-9/h3-6,8H,7H2,1-2H3,(H,14,16) |
InChIキー |
BEAXAUSOJOBNBN-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C(=NNC1=S)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



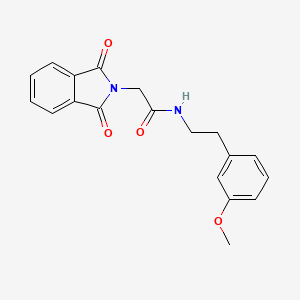
![N,N-dimethyl-3-[1-phenyl-3,3-bis(trifluoromethyl)-2-benzofuran-1-yl]propan-1-amine;hydrochloride](/img/structure/B15200988.png)



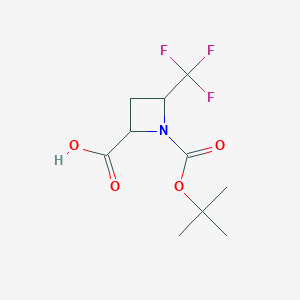
![3,5,5'-Trimethyl-1'H-[1,3'-bipyrazol]-4'-amine](/img/structure/B15201029.png)
![Methyl 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15201036.png)
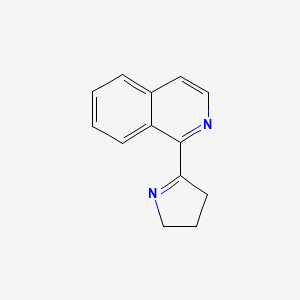
![2-(4-Fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine](/img/structure/B15201056.png)
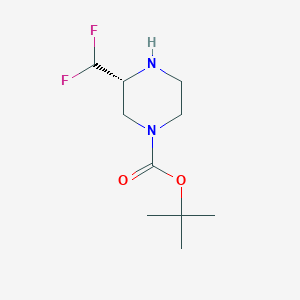
![3'-Methyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15201076.png)
